1-(5-Aminopyridin-2-yl)prop-2-en-1-one
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Overview
Description
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one typically involves the reaction of 5-aminopyridine with propenone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amines .
Scientific Research Applications
1-(5-Aminopyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloropyridin-2-yl)prop-2-en-1-one
- 1-(5-Bromopyridin-2-yl)prop-2-en-1-one
- 1-(5-Methylpyridin-2-yl)prop-2-en-1-one
Uniqueness
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is unique due to the presence of the amino group on the pyridine ring, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h2-5H,1,9H2 |
InChI Key |
JDQZVEBEJLTOGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC=C(C=C1)N |
Origin of Product |
United States |
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